Technical Monograph: 1,1-Dipropoxypropane (Propanal Dipropyl Acetal)
Technical Monograph: 1,1-Dipropoxypropane (Propanal Dipropyl Acetal)
CAS Number: 4744-11-0
Molecular Formula:
Executive Summary
1,1-Dipropoxypropane, commonly known as propanal dipropyl acetal, represents a specific class of geminal diethers derived from the condensation of propanal and 1-propanol. While often categorized generically as a solvent or fragrance ingredient due to its ether-like, fruity olfactory profile, its utility in high-value chemical synthesis lies in its role as a masked carbonyl equivalent .
In drug development and complex organic synthesis, this compound serves two critical functions:
-
Protecting Group Donor: It acts as a stable precursor for generating propyl-protected aldehydes via transacetalization.
-
Aprotic Reaction Medium: Its stability in basic and neutral media makes it an ideal solvent for organometallic reactions (e.g., Grignard reagents) where resistance to nucleophilic attack is paramount.
This guide outlines the physicochemical profile, synthetic protocols, and mechanistic underpinnings of 1,1-Dipropoxypropane, designed for researchers requiring high-purity reagent handling.
Physicochemical Profile
The following data consolidates thermodynamic and physical constants essential for process scaling and safety assessments.
| Property | Value | Context/Relevance |
| Boiling Point | 171.8°C (at 760 mmHg) | High boiling point allows for high-temperature reflux without rapid solvent loss. |
| Density | 0.842 g/cm³ | Lower density than water; facilitates phase separation during aqueous workups. |
| Flash Point | 37.3°C | Flammable. Requires grounding and explosion-proof equipment (Class IC Flammable Liquid). |
| Refractive Index | Diagnostic for purity checks; deviations suggest hydrolysis or alcohol contamination. | |
| Solubility | Soluble in organic solvents; slightly soluble in water.[2] | Lipophilic nature makes it excellent for extracting non-polar intermediates. |
| Stability | Stable in Base/Neutral pH. | Acid Labile. Rapidly hydrolyzes to propanal and propanol in the presence of aqueous acid. |
Synthetic Architecture: Production Protocol
Core Principle: The synthesis relies on the reversible acid-catalyzed condensation of propanal with 1-propanol. Because the equilibrium constant (
Reagents
-
Propanal (Propionaldehyde): 1.0 equivalent (Freshly distilled to remove propionic acid).
-
1-Propanol: 2.5 equivalents (Excess drives mass action).
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 mol%).
-
Solvent: Cyclohexane or Toluene (for water azeotrope).
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with the azeotropic solvent, and a reflux condenser.
-
Charging: Under
atmosphere, charge the flask with propanal, 1-propanol, and the solvent. -
Catalysis: Add pTSA. The reaction is slightly exothermic; ensure controlled stirring.
-
Reflux: Heat the mixture to vigorous reflux. Water will separate in the Dean-Stark trap.[3] Monitor until water evolution ceases (approx. 4–6 hours).
-
Quench: Cool to room temperature. Add solid
or wash with saturated aqueous to neutralize the acid catalyst. Critical: Failure to neutralize will cause hydrolysis during distillation. -
Purification: Dry the organic layer over
, filter, and perform fractional distillation. Collect the fraction boiling at 170–172°C.
Workflow Visualization
The following diagram illustrates the critical path for synthesis, emphasizing the water removal loop.
Figure 1: Process flow for the synthesis of 1,1-Dipropoxypropane showing the critical azeotropic water removal step required to shift equilibrium.
Mechanistic Insight: Stability & Hydrolysis
Understanding the mechanism is vital for drug development professionals using this compound as a protecting group. The acetal is "locked" in basic conditions but "unlocked" by specific acid catalysis.
The Mechanism
The reaction proceeds through a resonance-stabilized oxocarbenium ion intermediate. This electrophilic species is the gateway to both formation and hydrolysis.
-
Protonation: The ether oxygen is protonated by acid.
-
Elimination: 1-Propanol leaves, generating the oxocarbenium ion.
-
Attack: Water attacks the cation (in hydrolysis) or alcohol attacks (in formation).
Figure 2: Acid-catalyzed hydrolysis pathway. Note the Oxocarbenium Ion as the central "gatekeeper" intermediate.
Analytical Characterization
To validate the identity of synthesized or purchased material, use the following spectroscopic fingerprints.
Nuclear Magnetic Resonance ( -NMR)
Solvent:
-
4.4–4.6 ppm (t, 1H): The acetal methine proton (
). This is the most diagnostic signal. -
3.3–3.5 ppm (m, 4H): The
-methylene protons of the propoxy groups ( ). -
1.5–1.7 ppm (m, 6H): Overlapping multiplets from the
-methylenes of the propyl chains and the methylene of the propanal backbone. - 0.9 ppm (t, 9H): Terminal methyl groups.
Mass Spectrometry (GC-MS)[3]
-
Molecular Ion (
): 160 m/z (Often weak or absent due to stability). -
Base Peak: The fragmentation usually involves the loss of an alkoxy group or alkyl chain. Expect significant peaks at m/z 101 (Loss of one propoxy radical,
) or m/z 59 (Propanal-derived fragment).
Safety & Handling Protocols
H-Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]
-
Peroxide Formation: Like all ethers and acetals, 1,1-dipropoxypropane can form explosive peroxides upon prolonged exposure to air and light.
-
Protocol: Test with starch-iodide paper before distillation. If positive, treat with ferrous sulfate.
-
Storage: Store under inert gas (
or Ar) in amber glass.
-
-
Fire Safety: Flash point is 37.3°C. Use non-sparking tools. Ground all transfer lines to prevent static discharge ignition.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521219, 1,1-Dipropoxypropane. Retrieved from [Link]
-
Master Organic Chemistry (2010). Acetals, Hydrates, and Hemiacetals: Mechanisms and Stability. Retrieved from [Link]
-
Chemistry LibreTexts (2019). Acetal Formation and Hydrolysis Mechanisms. Retrieved from [Link]
